[3-(2-bromo-4-methylphenoxy)propyl](3-methoxypropyl)amine oxalate
Overview
Description
[3-(2-bromo-4-methylphenoxy)propyl](3-methoxypropyl)amine oxalate is a useful research compound. Its molecular formula is C16H24BrNO6 and its molecular weight is 406.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 405.07870 g/mol and the complexity rating of the compound is 276. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Overview
The chemical compound 3-(2-bromo-4-methylphenoxy)propylamine oxalate has potential applications in various fields of scientific research. While specific studies directly involving this compound are limited, research on similar bromophenol derivatives provides insight into its potential applications. Bromophenols, for instance, have been extensively studied for their diverse biological activities, including antimicrobial, anticancer, and herbicidal effects. These studies suggest that 3-(2-bromo-4-methylphenoxy)propylamine oxalate could have similar applications, particularly in the development of new pharmaceuticals, agrochemicals, and materials science.
Anticancer and Antimicrobial Applications
Research on bromophenol derivatives from the red alga Rhodomela confervoides has revealed compounds with varying degrees of activity against human cancer cell lines and microorganisms (Zhao et al., 2004). Although the compounds studied were found inactive in some cases, this research opens the door for the synthesis and testing of related compounds, including 3-(2-bromo-4-methylphenoxy)propylamine oxalate, to discover potent antimicrobial and anticancer agents.
Synthesis and Material Science Applications
The synthesis of deuterated versions of herbicidal compounds, as demonstrated by Yang and Lu (2010), showcases the utility of bromophenol derivatives in creating tracers for studying the metabolism and degradation of herbicides (Yang & Lu, 2010). This approach could be applied to 3-(2-bromo-4-methylphenoxy)propylamine oxalate for similar purposes in environmental science and agrochemical research.
Advanced Material Development
Oxalate-bridged binuclear iron(III) complexes involving aminophenol ligands have been studied for their magnetic properties, which are significant for developing magnetic materials and catalysts (Heidari et al., 2013). Such research indicates the potential of incorporating 3-(2-bromo-4-methylphenoxy)propylamine oxalate into similar complexes to explore new functionalities in materials science.
Properties
IUPAC Name |
N-[3-(2-bromo-4-methylphenoxy)propyl]-3-methoxypropan-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrNO2.C2H2O4/c1-12-5-6-14(13(15)11-12)18-10-4-8-16-7-3-9-17-2;3-1(4)2(5)6/h5-6,11,16H,3-4,7-10H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOLWJXPTPMBKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCNCCCOC)Br.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BrNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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